Methyl arachidonate is obtained through the esterification of arachidonic acid with methanol. This process involves replacing the carboxylic acid group (COOH) of arachidonic acid with a methyl ester (COOCH3) group.
Methyl arachidonate serves as a research tool for understanding the biological functions of arachidonic acid. It is also a metabolite found in human blood serum, indicating its involvement in cellular processes.
White, Mary F, et al. "The application of the polybromide yield in the estimation of methyl arachidonate in the methyl ester mixtures." Journal of the American Oil Chemists' Society. Vol. 26. No. 2 (1949): 85-90. PubMed
Methyl arachidonate possesses a long, straight hydrocarbon chain with four double bonds (polyunsaturated) and a terminal methyl ester group (COOCH3). This structure grants it several key features:
As mentioned earlier, methyl arachidonate is synthesized through the esterification of arachidonic acid with methanol. This reaction can be catalyzed by acid or base:
CH3(CH2)4CH=CHCH2CH=CHCH2CH=CHCH2CH=CHCOOH (arachidonic acid) + CH3OH --> CH3(CH2)4CH=CHCH2CH=CHCH2CH=CHCH2CH=CHCOOCH3 (methyl arachidonate) + H2O
Methyl arachidonate can undergo hydrolysis to regenerate arachidonic acid in the presence of water and an enzyme like lipase.
MA acts as a potent activator of protein kinase C (PKC), a crucial enzyme involved in numerous cellular processes. Studies have shown that MA activates PKC at concentrations ranging from 5 to 50 µM. Interestingly, the mechanism of activation appears to be concentration-dependent.